molecular formula C9H10ClNO4S2 B4542951 methyl 5-chloro-3-[(cyclopropylamino)sulfonyl]-2-thiophenecarboxylate

methyl 5-chloro-3-[(cyclopropylamino)sulfonyl]-2-thiophenecarboxylate

Cat. No. B4542951
M. Wt: 295.8 g/mol
InChI Key: RDWODORLVDGIBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene compounds often involves complex reactions. For example, Tso, Tsay, and Li (1995) describe the synthesis of methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from sulfolenes, a process that might be analogous to the synthesis of our target compound (Tso, Tsay, & Li, 1995).

Molecular Structure Analysis

Structural analyses of similar compounds reveal intricate details. Al-Hourani et al. (2015) studied the crystal structure of tetrazole derivatives using X-ray crystallography, a technique that could similarly elucidate the structure of our compound (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity of thiophene compounds with various agents is an area of active research. Stephens, Price, and Sowell (1999) investigated the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, demonstrating reactions that may be similar to those of our target compound (Stephens, Price, & Sowell, 1999).

Physical Properties Analysis

The physical properties of similar compounds, like solubility, melting point, and crystal structure, are often determined through experimental studies. For instance, Ramazani, Kazemizadeh, Ślepokura, and Lis (2011) used X-ray diffraction and spectroscopy to study a related compound, providing insights that could be applicable to our target molecule (Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, of thiophene derivatives are complex and often studied in the context of their potential applications. Jeffery and Stirling (1993) explored the formation of cyclopropylsulfones from chlorosulfones, which might offer insights into the chemical behavior of our target compound (Jeffery & Stirling, 1993).

properties

IUPAC Name

methyl 5-chloro-3-(cyclopropylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S2/c1-15-9(12)8-6(4-7(10)16-8)17(13,14)11-5-2-3-5/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWODORLVDGIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-(cyclopropylsulfamoyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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